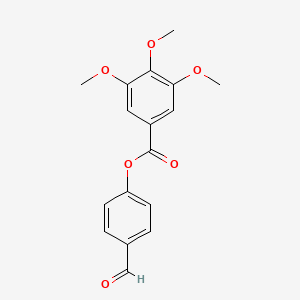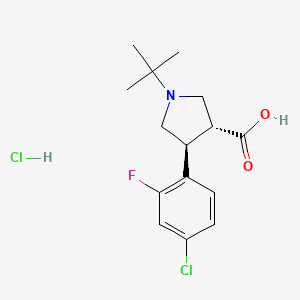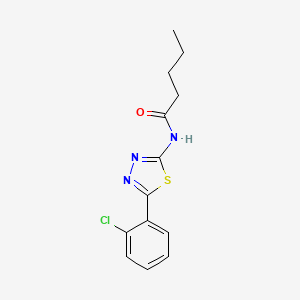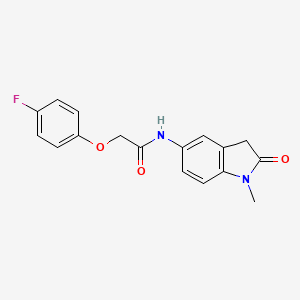
4-Formylphenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Formylphenyl 3,4,5-trimethoxybenzoate” is a chemical compound with the CAS Number: 330832-10-5 . It has a molecular weight of 316.31 and its molecular formula is C17H16O6 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H16O6/c1-20-14-8-12 (9-15 (21-2)16 (14)22-3)17 (19)23-13-6-4-11 (10-18)5-7-13/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder . Its boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Bioorthogonal Chemistry
- Rapid formation of boron-nitrogen heterocycles in neutral aqueous solutions can be achieved by combining certain phenylboronic acids with hydrazinylbenzoic acids. This reaction is orthogonal to protein functional groups and stable in various conditions, indicating potential use in bioconjugation and drug delivery systems (Ozlem Dilek et al., 2015).
Anticancer Research
- Synthesis of new compounds, such as 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes, including 3,4,5-trimethoxybenzaldehyde, has shown cytotoxic activities. These activities are crucial for further anti-tumor studies (H. Gul et al., 2016).
Pharmacology
- Research on 3:4:5-trimethoxybenzamides, particularly those formed with heterocyclic bases, has been conducted to examine their toxicity, tranquillizing action, and analgesic activity. These compounds have potential applications in the development of new pharmacological agents (L. Vargha et al., 1962).
Organic and Medicinal Chemistry
- Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes has shown antiproliferative activity and potential as tubulin inhibitors, making them significant in the development of new anticancer drugs (R. Romagnoli et al., 2006).
Material Science
- The synthesis of various compounds, such as phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoates, demonstrates applications in developing materials with unique optical properties. These materials have potential use in electronics and photonics (Koji Takagi et al., 2013).
Pharmaceutical Technology
- Advances in 3D printing technology have enabled the creation of drug-loaded tablets with specific extended-release profiles, showcasing the potential of this technology in personalized medicine and pharmaceutical manufacturing (Jie Wang et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Result of Action
The molecular and cellular effects of 4-Formylphenyl 3,4,5-trimethoxybenzoate’s action are currently unknown . Understanding these effects requires extensive research and experimentation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
(4-formylphenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-11(10-18)5-7-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRVOXKAMQGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B2780875.png)



![Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2780881.png)
![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2780883.png)
![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
